9,10-Dihydroxystearic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

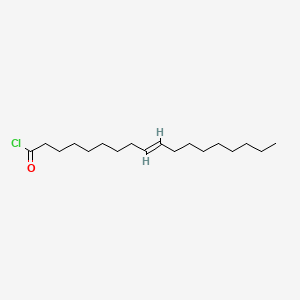

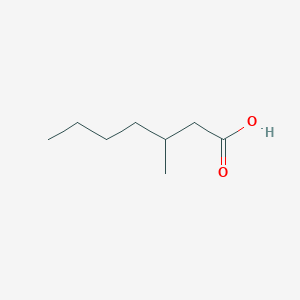

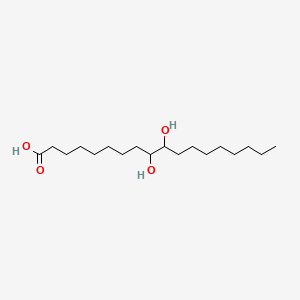

9,10-Dihydroxystearic acid (DHSA) is an oxidation product of oleic acid . It has a molecular formula of C18H36O4 and an average mass of 316.476 Da . It is known to improve glucose tolerance and insulin sensitivity in KKAy mice .

Synthesis Analysis

DHSA can be synthesized from oleic acid . There are studies that have explored the synthesis of DHSA ethoxylate and the single-step synthesis of DHSA from epoxidized oleic acid .Molecular Structure Analysis

The molecular structure of DHSA is characterized by the presence of two hydroxyl groups and one carboxyl group . The exact mass of DHSA is 316.261353 Da .Chemical Reactions Analysis

The oxidative C-C cleavage of a C18 substrate like DHSA is an important transformation in synthetic organic chemistry . This process facilitates the synthesis of valuable C8-C9 acids widely used in many industries . The efficiency of the catalyst in the oxidative cleavage of DHSA relies on the nature of the active component, the support, and the average size of metal nanoparticles .Physical And Chemical Properties Analysis

DHSA has a density of 1.0±0.1 g/cm3, a boiling point of 481.6±25.0 °C at 760 mmHg, and a melting point of 92-94ºC . Its flash point is 259.2±19.7 °C .作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis of 9,10-Dihydroxystearic acid can be achieved through the oxidation of stearic acid using a suitable oxidizing agent.", "Starting Materials": [ "Stearic acid", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate, or chromium trioxide)", "Solvent (e.g. sulfuric acid, acetic acid, or water)" ], "Reaction": [ "Dissolve stearic acid in the chosen solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a suitable temperature (e.g. 50-70°C) for a specific time period (e.g. 2-4 hours)", "Monitor the progress of the reaction using TLC or other suitable analytical techniques", "Once the reaction is complete, quench the reaction mixture with water and extract the product using a suitable organic solvent", "Purify the product using column chromatography or recrystallization", "Characterize the product using NMR, IR, and other suitable analytical techniques" ] } | |

| 93923-70-7 | |

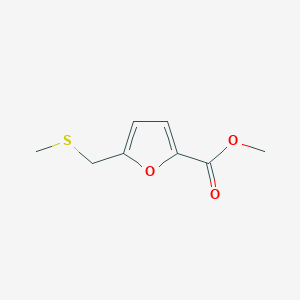

分子式 |

C10H20O2S |

分子量 |

204.33 g/mol |

IUPAC名 |

2-octylsulfanylacetic acid |

InChI |

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12) |

InChIキー |

ZAUNEXPULNQGCU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |

正規SMILES |

CCCCCCCCSCC(=O)O |

関連するCAS |

20731-55-9 (hydrochloride salt) 37734-46-6 (potassium salt) 60154-91-8 (lithium salt) 74220-13-6 (di-calcium salt) 84682-00-8 (magnesium salt) 84753-04-8 (ammonium salt) 93923-70-7 (mono-calcium salt) 120-87-6 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。